molecular formula C7H9N3O2 B12289786 (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid

Katalognummer: B12289786
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: UFURPNJIXOBVRS-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound features a pyrimidine heterocycle attached to the beta-carbon of an L-alanine backbone, making it a valuable building block for the synthesis of more complex molecules . With the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol, it is supplied as a high-purity solid that requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . This chiral amino acid serves as a key precursor in pharmaceutical research, particularly in the development of compounds that target the central nervous system. Structural analogues of this compound, specifically other (S)-2-amino-3-(pyrimidinyl)propanoic acids, have been identified as potent and selective radioligands for kainate receptors, which are a class of ionotropic glutamate receptors (GluK1) . Furthermore, related 2-amino-3-(purin-9-yl)propanoic acid derivatives have demonstrated notable immunobiological activity in studies, significantly enhancing the secretion of chemokines like RANTES and MIP-1alpha and augmenting nitric oxide (NO) biosynthesis, suggesting potential immunomodulatory research applications . Researchers value this compound for its role as a versatile scaffold in drug discovery, enabling the exploration of ligand-receptor interactions and the development of new therapeutic agents. Handling should be performed with care. Please refer to the Safety Data Sheet for comprehensive hazard information. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(2S)-2-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m0/s1

InChI-Schlüssel

UFURPNJIXOBVRS-LURJTMIESA-N

Isomerische SMILES

C1=C(C=NC=N1)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=C(C=NC=N1)CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Imidodiphosphorimidate (IDPi)-Catalyzed Mannich Reaction

The IDPi-catalyzed Mukaiyama-Mannich reaction enables direct access to enantiopure β²-amino acids. Using bis-silyl ketene acetals (bis-SKAs) and α-aminomethyl ethers, this method achieves enantiomeric ratios (e.r.) up to 96:4 (Table 1). For (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, the pyrimidine moiety is introduced via a silylated aminomethyl ether derived from pyrimidin-5-ylmethanol.

Reaction Conditions :

  • Catalyst: tert-Butyl-substituted IDPi (3h )
  • Solvent: Pentane at −60°C
  • Yield: 95%
  • e.r.: 96:4

The mechanism involves silylation of the IDPi catalyst, generation of a methylene iminium ion, and stereoselective addition of the bis-SKA (Figure 1). Hydrolytic workup liberates the free amino acid without requiring protective groups.

Enzymatic Resolution

Lipase-Mediated Kinetic Resolution

Racemic ethyl 2-acetamido-3-(pyrimidin-5-yl)propanoate undergoes enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) to yield the (S)-enantiomer. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted (Table 2).

Optimized Conditions :

  • Enzyme: CAL-B (10 wt%)
  • Solvent: Phosphate buffer (pH 7.0)/tert-butyl methyl ether
  • Temperature: 37°C
  • Conversion: 48% (theoretical maximum 50%)
  • ee: >99%

Amidase-Catalyzed Dynamic Kinetic Resolution

A tandem racemization-enzymatic hydrolysis system using Pseudomonas aeruginosa amidase achieves dynamic kinetic resolution. The substrate’s α-hydrogen is racemized via a retro-aldol mechanism, enabling full conversion to the (S)-acid.

Diastereomeric Salt Formation

Chiral Amino Alcohol Resolving Agents

Racemic 2-amino-3-(pyrimidin-5-yl)propanoic acid is resolved using (1R,2S)-norephedrine. The (S)-acid forms a less soluble diastereomeric salt, isolated via fractional crystallization (Table 3).

Procedure :

  • Resolving agent: (1R,2S)-Norephedrine (1 eq)
  • Solvent: Ethanol/water (4:1)
  • Yield: 38% (S-enantiomer)
  • ee: 98%

Sulfonic Acid-Based Resolution

Camphorsulfonic acid derivatives, such as (R)-10-camphorsulfonic acid, preferentially crystallize with the (S)-amino acid. Recrystallization from acetonitrile enhances enantiopurity.

Multi-Step Synthesis from Chiral Precursors

L-Aspartic Acid Derivatization

A four-step route from L-asparagine tert-butyl ester introduces the pyrimidine ring via Sonogashira coupling and cyclization (Scheme 1):

  • Alkyne Formation : L-Asparagine tert-butyl ester is coupled with pyrimidin-5-ylacetylene using Pd(PPh₃)₄/CuI.
  • Cyclization : Treatment with guanidine hydrochloride in DMF forms the pyrimidine ring.
  • Deprotection : TFA-mediated removal of the tert-butyl group.
  • Hydrolysis : Basic hydrolysis of the nitrile to the carboxylic acid.

Overall Yield : 32%
ee : >99% (retained from L-asparagine)

Chiral Pool Approach Using D-Serine

Data Tables

Table 1: IDPi-Catalyzed Asymmetric Synthesis

Catalyst Solvent Temp (°C) Yield (%) e.r. (S:R)
3h Pentane −60 95 96:4

Table 2: Enzymatic Resolution with CAL-B

Substrate Conversion (%) ee (%)
Ethyl 2-acetamido-3-(Pym-5-yl)propanoate 48 >99

Table 3: Diastereomeric Salt Resolution

Resolving Agent Solvent Yield (S, %) ee (%)
(1R,2S)-Norephedrine Ethanol/water 38 98

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-Amino-3-(Pyrimidin-5-yl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Nukleophile: Ammoniak, Amine und andere nukleophile Spezies.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel:

    Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen funktionellen Gruppen.

    Reduktion: Bildung von reduzierten Derivaten mit veränderten Oxidationsstufen.

    Substitution: Einführung neuer funktioneller Gruppen an bestimmten Positionen am Pyrimidinring.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid has been studied for its antimicrobial and antiviral properties. Research indicates that it interacts with specific biological targets, which may modulate enzyme activity and influence various biological pathways. These interactions are crucial for evaluating its therapeutic potential in treating infections and other diseases.

Table 1: Biological Activities of this compound

Activity TypePotential ApplicationsReferences
AntimicrobialTreatment of bacterial infections
AntiviralPotential antiviral therapies
Enzyme ModulationInfluence on metabolic pathways

Medicinal Chemistry

The compound's structure allows it to engage with various molecular targets, making it a valuable candidate for drug development. Its amino acid structure, combined with the pyrimidine ring, enhances its reactivity, allowing for specific interactions with receptors and enzymes involved in disease processes.

Case Study: Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships of this compound derivatives. For instance, modifications in the pyrimidine ring have led to compounds with improved potency against specific biological targets, such as potassium channels. These insights can guide the design of more effective therapeutics .

Table 2: Future Research Directions

Research AreaFocus
PharmacokineticsAbsorption, distribution, metabolism
PharmacodynamicsMechanism of action
Derivative DevelopmentSynthesis of novel analogs

Wirkmechanismus

The mechanism of action of (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The following table summarizes key structural analogs, their modifications, and inferred properties:

Compound Name Heterocycle/Substituent Molecular Weight (g/mol) Key Features Reported Applications
(S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid (dihydrochloride) Pyrimidine (unsubstituted) 237.07 (dihydrochloride) Chiral center; pyrimidine’s electron-deficient ring enhances hydrogen bonding Pharmaceutical building block
(S)-5-Iodowillardiine 5-Iodo-2,4-dioxo-3,4-dihydropyrimidine 324.07 Iodine atom increases steric bulk and lipophilicity; dihydro-2,4-dioxo moiety Potential neuroactive (glutamate receptor agonist)
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Thiophene (5-bromo-substituted) 264.11 Sulfur-containing heterocycle; bromine enhances halogen bonding Unknown; thiophene analogs used in catalysis
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole (aryl-substituted) ~350–400 (varies with aryl) Thiazole’s sulfur and nitrogen atoms improve binding to metal ions/enzymes Antimycobacterial activity (H37Ra, BCG strains)
(2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid Pyridine (Cl, CF₃-substituted) 268.62 Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability Unspecified; pyridine derivatives in agrochemicals

Biologische Aktivität

(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, also known as (3S)-3-amino-3-(pyrimidin-5-yl)propanoic acid, is an amino acid derivative notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a chiral center and a pyrimidine ring, which contribute to its unique interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molar mass of approximately 167.17 g/mol. The presence of both an amino group and a carboxylic acid group allows it to participate in various biochemical reactions typical of amino acids, including protein synthesis and enzyme modulation.

Mechanisms of Biological Activity

Research indicates that this compound functions primarily as a neurotransmitter modulator . It may interact with neurotransmitter receptors in the central nervous system, influencing synaptic transmission and neuronal excitability. This interaction could result in either agonistic or antagonistic effects at specific receptors, suggesting potential therapeutic applications in treating mood disorders such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity Description
Neurotransmitter ModulationInfluences synaptic transmission; potential agonist/antagonist at receptors
Antimicrobial PotentialExhibits activity against certain bacterial strains
Anticancer PropertiesInvestigated for effects on cancer cell lines

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the effects of this compound on neurotransmitter systems, revealing its potential role in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
  • Antimicrobial Activity :
    • Research has shown that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent .
  • Anticancer Research :
    • Preclinical studies have suggested that this compound may have anticancer properties, particularly through its interactions with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its ability to modulate neurotransmitter systems makes it a candidate for drug development targeting neurological disorders.
  • Antimicrobial Agents : The compound's effectiveness against bacterial strains suggests it could be developed into novel antimicrobial therapies.
  • Cancer Therapeutics : Its anticancer properties warrant further exploration in the context of targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

Answer: The compound is synthesized via asymmetric Strecker or Ugi reactions, leveraging chiral auxiliaries or enantioselective catalysts. Optimization involves:

  • Catalyst screening : Chiral palladium or organocatalysts to enhance stereoselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve pyrimidine ring solubility.
  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) confirms enantiopurity (>98% ee) .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrimidine ring and α-amino acid backbone.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (C7_7H8_8N3_3O2_2; theoretical 182.06 g/mol) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Answer:

  • Enzyme inhibition : Screen against amino acid decarboxylases (e.g., DOPA decarboxylase) at 1–100 µM concentrations.
  • Receptor binding : Radioligand displacement assays (e.g., GABAA_A or NMDA receptors) to evaluate neurotransmitter modulation .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization during pyrimidine functionalization) be mitigated?

Answer:

  • Low-temperature protocols : Conduct reactions below 0°C to minimize racemization.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during pyrimidine coupling .
  • In-line monitoring : FTIR tracks reaction intermediates to prevent undesired stereochemical outcomes .

Q. How should researchers resolve contradictions in binding affinity data across structural analogs (e.g., fluorinated vs. non-fluorinated pyrimidine derivatives)?

Answer:

  • Comparative docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins.
  • SAR analysis : Fluorine at pyrimidine C6 increases electronegativity, altering hydrogen-bonding networks (e.g., 6-fluoro analog shows 10x higher GABAA_A affinity vs. non-fluorinated) .

Q. What methodologies are suitable for studying its stability under physiological conditions (pH, temperature)?

Answer:

  • Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) for 72 hours; monitor degradation via LC-MS.
  • Degradation kinetics : Pyrimidine ring hydrolysis dominates at pH <5, requiring enteric coatings for oral delivery .

Q. How can computational modeling predict its interactions with non-canonical biological targets?

Answer:

  • Molecular dynamics simulations : Simulate binding to orphan GPCRs (e.g., GPR35) using AMBER or GROMACS.
  • Pharmacophore mapping : Identify critical motifs (e.g., pyrimidine N1 for π-π stacking) .

Q. What strategies are effective for impurity profiling during scale-up?

Answer:

  • LC-MS/MS : Quantify diastereomers and pyrimidine-oxidized byproducts.
  • ICH guidelines : Limit impurities to <0.15% using preparative SFC (supercritical fluid chromatography) .

Q. How to design dynamic kinetic resolution (DKR) protocols for industrial-scale production?

Answer:

  • Biocatalysts : Immobilize Pseudomonas fluorescens lipase for continuous racemate resolution.
  • Flow chemistry : Integrate enzymatic and chemical steps to achieve >90% conversion .

Q. What advanced techniques elucidate its role in modulating amino acid transporters (e.g., LAT1)?

Answer:

  • Cryo-EM : Resolve transporter-ligand complexes at 2.8 Å resolution.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to LAT1 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.